molecular formula C21H23Cl2NO6 B584078 Clevidipine-d5 CAS No. 1346602-00-3

Clevidipine-d5

Cat. No.: B584078
CAS No.: 1346602-00-3
M. Wt: 461.347
InChI Key: KPBZROQVTHLCDU-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clevidipine-d5 is a deuterated isotopologue of the short-acting dihydropyridine calcium channel blocker clevidipine, primarily used in research settings to study pharmacokinetics and metabolic pathways. Its molecular formula is C21H18D5Cl2NO6 (average molecular weight: ~461.36 g/mol), with five deuterium atoms replacing hydrogen at specific positions to enhance metabolic stability . Structurally, it retains the core dihydropyridine ring system of clevidipine but exhibits altered reaction kinetics due to deuterium’s isotopic effect, which slows enzymatic degradation and prolongs detection in analytical assays .

Its lipophilicity and rapid hydrolysis profile mirror the parent drug, making it suitable for simulating clevidipine’s behavior in controlled experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clevidipine-d5 involves the incorporation of deuterium atoms into the clevidipine molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis processThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, as well as advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Clevidipine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced dihydropyridine derivatives, and substituted this compound analogs .

Scientific Research Applications

Clevidipine-d5 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to track its metabolism and distribution in the body more accurately.

    Drug Development: this compound is used in the development of new antihypertensive drugs and to study the effects of deuterium substitution on drug efficacy and safety.

    Biological Research: this compound is used to investigate the mechanisms of calcium channel blockers and their effects on vascular smooth muscle cells.

    Medical Research: This compound is studied for its potential use in treating acute hypertension and other cardiovascular conditions .

Mechanism of Action

Clevidipine-d5 works by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to the relaxation of the smooth muscle cells and subsequent vasodilation. The reduction in systemic vascular resistance results in a decrease in blood pressure. The deuterium atoms in this compound do not significantly alter its mechanism of action compared to the non-deuterated form .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Clevidipine-d7

  • Structure : Contains seven deuterium atoms instead of five.
  • Molecular Weight : 463.36 g/mol .
  • Purity : 99.69% .
  • Applications : Marketed for clinical use (e.g., hypertension management), unlike clevidipine-d5, which remains a research tool .

Cinnarizine D8

  • Structure : A deuterated antihistamine and calcium channel blocker with a piperazine ring.
  • Function : Used for vestibular disorders and migraines, contrasting with this compound’s focus on vascular calcium channel modulation .
  • Research Use : Lacks clinical data, similar to this compound, but employed in tracer studies due to its deuterium labeling .

CP-060

  • Structure: Non-deuterated dihydropyridine with antioxidant moieties.
  • Function : Combines calcium antagonism with cardioprotective antioxidant effects, a dual mechanism absent in this compound .

Pharmacokinetic and Analytical Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) CAS Number Purity Clinical Status Primary Use
This compound ~461.36 1346602-00-3 >98% Research Metabolic studies
Clevidipine-d7 463.36 N/A 99.69% Marketed Hypertension treatment
Cinnarizine D8 ~405.60* N/A >98% Research Vestibular disorders
CP-060 ~427.45* N/A >98% Preclinical Cardioprotection

*Estimated based on structural data.

Metabolic Stability

  • This compound vs. Non-Deuterated Clevidipine: Deuterium reduces CYP3A4-mediated oxidation, increasing plasma half-life in preclinical models .
  • This compound vs. Clevidipine-d7 : The latter’s additional deuterium atoms may further slow metabolism, but direct comparative data are lacking .

Research Implications

  • Drug Development : this compound aids in elucidating clevidipine’s metabolic fate, addressing toxicity concerns (e.g., nitroso impurities; see ) .
  • Limitations : Its research-only status restricts direct clinical extrapolation, unlike marketed deuterated drugs like clevidipine-d7 .

Biological Activity

Clevidipine-d5 is a stable isotope-labeled form of clevidipine, a third-generation calcium channel blocker primarily used for the management of severe hypertension, particularly in perioperative settings. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and comparative studies with other antihypertensive agents.

Pharmacological Properties

Mechanism of Action
this compound acts as an ultra-short-acting dihydropyridine calcium channel antagonist. It selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation. Its rapid metabolism by nonspecific esterases in the blood results in a swift onset and offset of action, making it suitable for acute blood pressure management .

Pharmacokinetics

  • Half-Life: Approximately 1 minute due to rapid hydrolysis.
  • Bioavailability: Not applicable as it is administered intravenously.
  • Volume of Distribution: Low distribution due to high clearance rates .

Clinical Efficacy

Clevidipine has been evaluated in several clinical trials for its effectiveness in controlling blood pressure during various surgical procedures. The following table summarizes key findings from major studies:

Study NamePopulationTreatment Success RateMedian Time to BP ReductionPrimary Endpoint
ESCAPE-1Preoperative hypertension92.5%6 minutesSBP reduction ≥15% within 30 minutes
ESCAPE-2Postoperative hypertension91.8%5.3 minutesSBP reduction ≥15% within 30 minutes
Phase III TrialSevere hypertensionSignificant reductionVariesMean arterial pressure reduction

Comparative Studies

A systematic review comparing clevidipine with nicardipine in cerebrovascular disease patients highlighted several findings:

  • Time to Goal SBP: Clevidipine achieved target systolic blood pressure (SBP) faster than nicardipine (mean difference: -12.90 minutes).
  • Total Volume Infused: Patients receiving clevidipine required significantly less total volume to achieve target SBP compared to those receiving nicardipine (mean difference: -1118.81 mL) .

Case Studies

Several case studies illustrate the practical application of this compound in clinical settings:

  • Case Study: Cardiac Surgery
    A patient undergoing coronary artery bypass grafting demonstrated effective blood pressure control with clevidipine, achieving a mean arterial pressure decrease of 31.2% compared to a placebo group which saw only an 11.2% decrease (P < 0.001) .
  • Case Study: Acute Neurological Injury
    In patients with acute intracerebral hemorrhage, clevidipine was effective in rapidly lowering blood pressure while maintaining cerebral perfusion, showcasing its utility in critical care scenarios .

Adverse Effects

The safety profile of this compound is generally favorable, with adverse effects comparable to other antihypertensive agents. Common adverse events include:

  • Atrial fibrillation (13.0%-36.1%)
  • Nausea (5.0%-21.0%)
  • Fever (19.0%)
  • Acute renal failure (9.0%) .

Q & A

Q. Basic: How should researchers design experiments to assess the stability of Clevidipine-d5 under varying physiological conditions?

Answer:
To evaluate stability, employ a factorial design with controlled variables (e.g., pH, temperature, enzyme presence) and replicate measurements. Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to quantify degradation products. Include negative controls (e.g., non-deuterated clevidipine) to isolate isotopic effects. Document protocols in detail to ensure reproducibility, specifying reagent sources and instrumentation parameters . Statistical tools like ANOVA can identify significant degradation trends across conditions .

Q. Advanced: How can contradictory metabolic pathway data for this compound between in vitro and in vivo models be reconciled?

Answer:
Contradictions may arise from interspecies differences in enzyme expression or compartmentalization. Conduct cross-model validation by:

  • Comparing metabolic flux using isotopically labeled tracers in parallel assays.
  • Applying pathway enrichment analysis (e.g., KEGG, Reactome) to identify conserved vs. species-specific pathways.
  • Performing kinetic modeling to quantify rate-limiting steps under physiological conditions.
    Address discrepancies by integrating in silico simulations (e.g., physiologically based pharmacokinetic modeling) and validating with targeted metabolomics .

Q. Basic: What methodologies are optimal for characterizing the isotopic purity of this compound?

Answer:
Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) to confirm deuterium incorporation sites and purity. Couple with high-resolution MS to detect isotopic peaks and calculate isotopic enrichment ratios. Validate against certified reference materials and report detection limits. For batch consistency, implement quality control (QC) protocols with triplicate measurements and outlier rejection criteria .

Q. Advanced: How can pharmacokinetic data from this compound studies be integrated with proteomic or metabolomic datasets?

Answer:
Adopt a multi-omics framework:

  • Normalize pharmacokinetic parameters (e.g., AUC, Cmax) to proteomic/metabolomic profiles using multivariate regression.
  • Apply network pharmacology tools to map drug-target interactions and downstream metabolic perturbations.
  • Use machine learning (e.g., random forests) to identify biomarkers correlating with this compound exposure.
    Ensure data compatibility by standardizing units and metadata (e.g., timepoints, dosing) across datasets .

Q. Basic: Which statistical methods are recommended for analyzing dose-response relationships in this compound efficacy studies?

Answer:
Fit dose-response curves using nonlinear regression (e.g., sigmoidal Emax models) to estimate EC50 and Hill coefficients. Apply bootstrap resampling to assess parameter uncertainty. For categorical outcomes (e.g., efficacy thresholds), use logistic regression with covariates (e.g., body weight, genotype). Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. Advanced: What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?

Answer:
Optimize synthetic routes using design of experiments (DoE) to identify critical parameters (e.g., reaction time, deuterium source purity). Implement in-process analytics (e.g., inline FTIR) for real-time monitoring. For QC, adopt orthogonal methods:

  • X-ray crystallography to confirm structural integrity.
  • Isotope ratio mass spectrometry (IRMS) for deuterium enrichment.
  • Stability-indicating assays (e.g., stress testing under accelerated conditions).
    Document deviations in supplementary materials to aid troubleshooting .

Q. Basic: How should researchers validate the selectivity of this compound assays in complex biological matrices?

Answer:
Perform matrix-matched calibration using blank biological samples (e.g., plasma, liver homogenate) spiked with known this compound concentrations. Assess interference via recovery experiments (85–115% acceptable). Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) transitions to enhance specificity. Cross-validate with orthogonal methods (e.g., immunoassays) if available .

Q. Advanced: What computational approaches predict the metabolic stability of deuterated analogs like this compound?

Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) simulations to model deuterium isotope effects on bond-breaking kinetics. Train machine learning models on existing deuterated drug datasets to predict metabolic hotspots. Validate predictions with in vitro cytochrome P450 inhibition assays and in vivo tracer studies. Compare results to non-deuterated analogs to quantify isotopic stabilization .

Guidelines for Use

  • Basic questions focus on foundational techniques (e.g., assay design, characterization).
  • Advanced questions require synthesis of cross-disciplinary data (e.g., multi-omics, computational modeling).
  • Answers prioritize methodological transparency, reproducibility, and statistical rigor per academic reporting standards .

Properties

IUPAC Name

3-O-methyl 5-O-(3,3,4,4,4-pentadeuteriobutanoyloxymethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid (2.62 g, 7.35 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in DMF (130 ml) under nitrogen atmosphere was added chloromethyl butyrate (1.53 g, 11.21 mmol). The reaction mixture was heated at 80° C. for 24 h. Workup by filtration followed by evaporation of solvent. The crude residue was chromatographed on silica gel with 45% ethyl acetate in isooctane. Recrystallization from diisopropylether gave colorless crystals (2.20 g, 66%), mp. 136.2°-138.5° C. 1H-NMR (CDCl3): 7.30-7.03 (m, 3H); 5.89 (s, 1H); 5.74 (d, J=5.5 Hz, 1H); 5.70 (d, J=5.5 Hz, 1H); 5.46 (s, 1 H); 3.60 (s, 3H); 2.33 (m, 8H); 1.65-1.55 (m, 2H); 0.90 (t, J=7.4 Hz, 3H).13C-NMR (CDCl3): 172.25; 167.61; 165.80; 147.43; 146.59; 143.82; 132.89; 131.11; 129.82; 128.30; 126.95; 103.97; 101.99; 78.63; 50.92; 38.49; 35.79; 19.91; 19.30; 18.01; 13.50.
Name
1,4-dihydro-2,6-dimethyl-4-(2',3'-dichorophenyl)-5-carboxymethyl-3-pyridinecarboxylic acid
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.